molecular formula C19H14O4 B3010880 2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate CAS No. 869080-65-9

2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B3010880
CAS No.: 869080-65-9
M. Wt: 306.317
InChI Key: CRODVZMTCIGPEU-UHFFFAOYSA-N
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Description

2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is a synthetic coumarin ester derivative designed for fungicidal research and development. This compound is part of a promising class of chemicals explored for sustainable crop protection, building on the known biological activities of the coumarin scaffold, which includes fungicidal, anti-inflammatory, and anticoagulant properties . The core structure incorporates a coumarin ring system, and the esterification at the 7-hydroxy position with a cyclopropanecarboxylate group is a strategic modification aimed at enhancing physicochemical properties and bioactivity . Recent studies on structurally related coumarin ester analogues have demonstrated significant in vitro activity against a range of agriculturally relevant fungal pathogens, including Alternaria solani , Botrytis cinerea , and Sclerotinia sclerotiorum . The incorporation of the phenyl substituent at the 3-position of the coumarin core is a key structural feature for this area of research . The primary research value of this compound lies in its potential as a lead structure or intermediate for the development of novel fungicidal agents. It serves as a critical tool for chemists and biologists investigating structure-activity relationships (SAR) in agrochemical discovery. The molecular design is supported by modern computational methods, including density functional theory (DFT) calculations and 3D-QSAR modeling, which help rationalize its interaction with biological targets and guide further molecular optimization . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c20-18(13-6-7-13)22-15-9-8-14-10-16(12-4-2-1-3-5-12)19(21)23-17(14)11-15/h1-5,8-11,13H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRODVZMTCIGPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate typically involves the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through the condensation of salicylaldehyde with phenylacetic acid under acidic conditions, followed by cyclization.

    Esterification: The chromen derivative is then esterified with cyclopropanecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen core to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen derivatives.

    Substitution: Halogenated, nitrated, or sulfonated chromen derivatives.

Scientific Research Applications

2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes.

Comparison with Similar Compounds

Cycloprothrin

  • Structure: Cyano(3-phenoxyphenyl)methyl 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylate
  • Key Features : Dichlorinated cyclopropane and ethoxyphenyl substitution enhance insecticidal activity by increasing stability and target-site binding.
  • Application : Broad-spectrum insecticide targeting Lepidoptera pests .

Fenpropathrin

  • Structure: Cyano(3-phenoxyphenyl)methyl 2,2,3,3-tetramethylcyclopropanecarboxylate
  • Key Features : Tetramethyl substitution on the cyclopropane ring improves photostability and persistence in outdoor environments.
  • Application : Effective against mites and agricultural pests .

Tralomethrin

  • Structure: Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(tetrabromoethyl)cyclopropanecarboxylate
  • Key Features : Brominated substituents increase lipid solubility, enhancing penetration through insect cuticles.
  • Application: Used in household insecticides for rapid knockdown effects .

Acrinathrin

  • Structure: Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3-oxo-3-(trifluoroethoxy))cyclopropanecarboxylate
  • Key Features : Trifluoroethoxy group confers resistance to metabolic degradation in resistant insect populations.
  • Application : Specialized miticide with low mammalian toxicity .

Coumarin-Based Cyclopropanecarboxylate Analogs

4-(Decyloxy)phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate

  • Structure : A coumarin derivative with a trifluoromethyl group at position 7 and a decyloxy chain at position 3.
  • The trifluoromethyl group increases electron-withdrawing effects, altering fluorescence properties.
  • Structural Characterization : Crystallographic data (space group P1̄, SHELXL refinement) confirm planar coumarin core and cyclopropane ring distortion due to steric effects .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Application Reference
2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate C₁₉H₁₄O₄ Phenyl (C₃), cyclopropane ester (C₇) Potential medicinal/fluorescence
Cycloprothrin C₂₆H₂₁Cl₂NO₃ Dichloro, ethoxyphenyl Insecticide
Fenpropathrin C₂₂H₂₃NO₃ Tetramethyl cyclopropane Agricultural pest control
4-(Decyloxy)phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate C₂₇H₂₇F₃O₅ Trifluoromethyl, decyloxy Material science

Research Findings and Structural Insights

  • Cyclopropane Ring Effects : In pyrethroids, cyclopropane rings enhance insecticidal activity by mimicking natural pyrethrins. In coumarin derivatives, the ring may stabilize the molecule against hydrolysis, extending its half-life in biological systems .
  • Substituent Impact: Phenyl vs. Phenoxyphenyl: The phenyl group in the target compound may reduce photodegradation compared to pyrethroids' phenoxyphenyl groups, which are prone to UV-induced cleavage . Fluorinated Groups: Trifluoromethyl substitution (as in ’s compound) increases thermal stability and electron-deficient character, relevant for optoelectronic applications .
  • Crystallography : SHELXL refinement and WinGX/ORTEP visualization tools are critical for resolving cyclopropane ring distortions and intermolecular interactions in related structures .

Biological Activity

2-Oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is a synthetic compound belonging to the class of chromen derivatives, specifically known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and potential therapeutic effects.

Chemical Structure and Properties

This compound features a chromen core with a phenyl group at the 3-position and a cyclopropanecarboxylate ester at the 7-position. The unique structural elements contribute to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that chromen derivatives exhibit significant antimicrobial properties. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Chromen Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies show that this compound can induce apoptosis in cancer cells, potentially through the inhibition of specific kinases involved in cell proliferation.

Case Study: In Vitro Cytotoxicity
In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in significant cytotoxic effects:

Table 2: Cytotoxic Effects on MCF-7 Cells

Concentration (µM)Cell Viability (%)
0100
1085
5065
10045
20030

The results indicate a dose-dependent decrease in cell viability, suggesting the compound's potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may inhibit enzyme activities or interfere with cellular signaling pathways, leading to apoptosis or growth inhibition in cancer cells.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Table 3: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetateHighModerate
2-Oxo-4-phenyl-2H-chromen-7-yl acetateLowHigh

This comparison highlights that while some compounds may exhibit strong antimicrobial properties, others may be more effective against cancer cells.

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